9-(2-Hydroxyethyl)-1H-purin-6(9H)-one
Description
Properties
CAS No. |
22247-81-0 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
9-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
InChI Key |
ABRQSAMTUHCYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCO |
Origin of Product |
United States |
Preparation Methods
Catalytic C-N Coupling Approaches
Palladium-catalyzed C-N coupling forms the backbone of modern purine functionalization. In WO2005097135A2, 2,6-dichloropurine undergoes sequential amination:
-
Position 6 Substitution : Rink acid resin-bound 2,6-dichloropurine reacts with amines in NMP at 100°C using Pd₂(dba)₃/P(t-Bu)₃ and CsCO₃.
-
Position 2 Functionalization : A PdCl₂(dtbpf) catalyst system in toluene with NaOtBu enables coupling with hydroxyethylamine derivatives.
Key Parameters :
Condensation and Cyclization Strategies
Condensation of purine scaffolds with hydroxyethyl precursors is exemplified in muconaldehyde-amine reactions. For instance:
-
(Z,Z)-Muconaldehyde reacts with 3,5-di-O-acetyl-2'-deoxyguanosine in dimethylformamide (DMF) at 80°C for 5 days, catalyzed by pyridinium p-toluenesulfonate. Cyclization yields a pyrrolo-purine intermediate, which undergoes sodium methoxide-mediated deprotection (87% yield).
Critical Observations :
Reduction and Deprotection Techniques
Selective reduction protocols are vital for introducing hydroxyethyl groups. WO2012163373A1 discloses:
-
AlCl₃/NaBH₄ System : A 4:1 molar ratio of AlCl₃:NaBH₄ in THF at 2–8°C reduces benzyl-protected intermediates. Quenching with methanol/water precipitates the product, which is recrystallized in ethanol/water (63% yield).
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Molar Ratio (AlCl₃) | 4:1–7:1 vs substrate |
| Recrystallization | Ethanol/water (3:1) |
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR : Hydroxyethyl protons resonate at δ 3.33–4.78 ppm (DMSO-d₆).
-
FAB-MS : Molecular ion peaks at m/z 376 (MH⁺) confirm successful functionalization.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group, altering the compound’s properties.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
- Oxidation of the hydroxyethyl group can yield 9-(2-oxoethyl)hypoxanthine or 9-(2-carboxyethyl)hypoxanthine.
- Reduction can produce 9-ethylhypoxanthine.
- Substitution reactions can introduce various functional groups, leading to a range of derivatives.
Scientific Research Applications
Chemistry: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one is used as a precursor in the synthesis of other purine derivatives. It serves as a building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is used to study purine metabolism and its role in cellular processes. It is also utilized in the development of biosensors for detecting hypoxanthine levels in biological samples .
Medicine: The compound has potential therapeutic applications due to its involvement in purine metabolism. It is being investigated for its role in treating conditions related to purine metabolism disorders.
Industry: In the food industry, this compound is used as an indicator of meat freshness. Its presence and concentration can help determine the quality and safety of meat products .
Mechanism of Action
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one exerts its effects through its involvement in purine metabolism. It acts as an intermediate in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This pathway is crucial for the recycling of purines and the synthesis of nucleotides, which are essential for DNA and RNA production.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and biological activities of 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one and related purine derivatives:
Key Observations:
- Acyclovir’s Ether Linkage: The (2-hydroxyethoxy)methyl group in acyclovir increases metabolic stability and antiviral efficacy by mimicking deoxyguanosine, enabling selective phosphorylation in infected cells .
- Valganciclovir Intermediate : The bulky phenyl-dioxane substituent improves oral bioavailability, acting as a prodrug that converts to ganciclovir in vivo .
Physicochemical Properties
- Solubility : Hydroxyethyl and methoxy groups enhance water solubility compared to hydrophobic substituents like phenyl.
- Metabolic Stability : Methylated derivatives (e.g., 1-Methylhypoxanthine) resist enzymatic degradation better than hydroxylated analogs, impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one derivatives with high purity?
- Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction conditions. For example, intermediates like 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one (a structural analog) are synthesized using regioselective protection/deprotection steps and purified via silica gel chromatography . Reaction solvents (e.g., anhydrous acetonitrile) and catalysts (e.g., Pd(PPh₃)₂Cl₂) must be selected to minimize side reactions . High-purity (>99%) products are achieved through recrystallization or preparative HPLC, as demonstrated in antiviral analog syntheses .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?
- Methodological Answer : Structural validation relies on ¹H/¹³C NMR for functional group analysis (e.g., hydroxyethyl side chain at δ 3.6–4.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) . UV-Vis can monitor conjugation effects in purine derivatives .
Q. How does this compound compare to other purine analogs in antiviral activity?
- Methodological Answer : Comparative studies involve enzyme inhibition assays (e.g., xanthine oxidase or viral helicase) and cellular cytotoxicity screens. For instance, acyclovir (a related compound) shows selectivity by targeting viral thymidine kinase, while the hydroxyethyl group in this compound may alter binding kinetics . Dose-response curves (IC₅₀ values) and selectivity indices (SI = cytotoxic concentration/effective concentration) are critical metrics .
Advanced Research Questions
Q. How can researchers design experiments to assess helicase domain interactions of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses at the helicase active site, followed by surface plasmon resonance (SPR) for real-time affinity measurements (KD values). For example, a template molecule with a hydroxyethyl group achieved a docking score of −9.2 kcal/mol, suggesting strong hydrogen bonding with residues like Asp421 . Validate with mutagenesis studies to identify critical binding residues .
Q. What strategies resolve discrepancies in kinetic data during enzymatic inhibition studies?
- Methodological Answer : Contradictions in Michaelis-Menten plots (e.g., non-linear 1/kobs vs. 1/[substrate]) may arise from allosteric effects or competing intermediates. Apply steady-state kinetic modeling and transient-state analysis (stopped-flow techniques) to distinguish mechanisms. For example, LC-ESI-MS identified a radical intermediate (m/z 159) in MnO₄⁻-mediated oxidation of related purines, clarifying rate-limiting steps .
Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME) to evaluate logP (lipophilicity), solubility, and metabolic stability. Structural modifications, such as fluorination at the tetrahydrofuran ring (e.g., 4-fluoro analogs), improve blood-brain barrier penetration . In vivo validation requires radiolabeled tracers (e.g., ¹⁴C) for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
